molecular formula C22H25ClN4O4S B4809762 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B4809762
M. Wt: 477.0 g/mol
InChI Key: QFTBXSQBFGAJPP-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]piperazin-2-one
  • 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]piperazin-2-one

Uniqueness

Compared to similar compounds, 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is unique due to its specific structural features, such as the presence of a phenyl group on the piperazine ring.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4S/c23-17-6-8-19(9-7-17)32(30,31)27-11-10-24-22(29)20(27)16-21(28)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBXSQBFGAJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
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4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Reactant of Route 3
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4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Reactant of Route 4
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Reactant of Route 5
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Reactant of Route 6
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

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